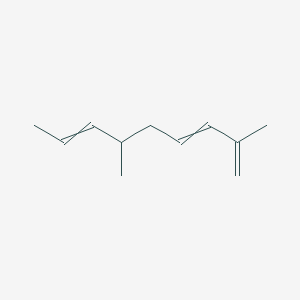
2,6-Dimethylnona-1,3,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, which means it contains three double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnona-1,3,7-triene typically involves the use of specific reagents and catalysts to facilitate the formation of the desired triene structure. One common method involves the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to form the triene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce epoxides or alcohols, while reduction may yield alkanes or alkenes .
Aplicaciones Científicas De Investigación
2,6-Dimethylnona-1,3,7-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of trienes in various chemical reactions.
Biology: It is studied for its role in plant signaling and defense mechanisms, particularly in response to herbivory.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylnona-1,3,7-triene involves its interaction with specific molecular targets and pathways. In biological systems, it is known to be involved in plant defense mechanisms, where it acts as a signaling molecule to attract predators of herbivores. The compound is synthesized in response to herbivory and released to signal the presence of herbivores, thereby attracting natural predators .
Comparación Con Compuestos Similares
2,6-Dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethyl-1,3,7-nonatriene: This isomer has a similar structure but differs in the position of the double bonds.
(Z)-4,8-Dimethyl-1,3,7-nonatriene: Another isomer with different spatial arrangement of the double bonds.
2,6-Dimethyl-2,6,8-nonatriene: A compound with a similar carbon skeleton but different positions of the double bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
374114-72-4 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
2,6-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3 |
Clave InChI |
JBGDWLUXDXLDPL-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)CC=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


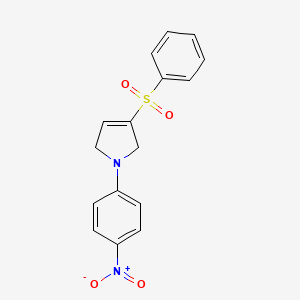


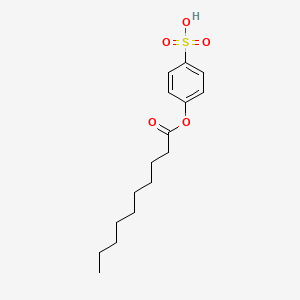
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

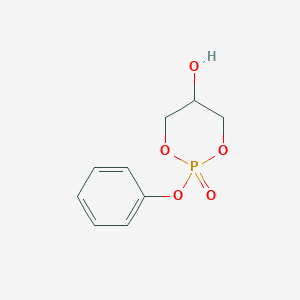
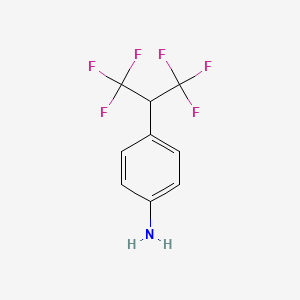
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
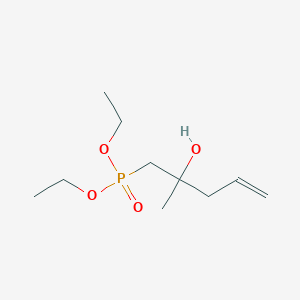
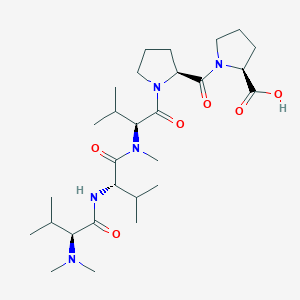

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
